molecular formula C6H11NO3S B2648779 (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1909294-77-4

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B2648779
CAS No.: 1909294-77-4
M. Wt: 177.22
InChI Key: GJJRBQXKNGFCRJ-NGJCXOISSA-N
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Description

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide (CAS 1909294-77-4) is a high-purity chemical building block of significant interest in medicinal chemistry and oncology research . This compound features the 7-oxabicyclo[2.2.1]heptane core skeleton, a structure investigated for its unique ability to interact with biological targets. Research indicates that derivatives based on this scaffold can be developed into novel covalent Selective Estrogen Receptor Degraders (cSERDs) for the treatment of endocrine-resistant breast cancer . These compounds disrupt estrogen receptor α (ERα) protein homeostasis through covalent targeting of cysteine-530 and strong hydrophobic interactions, enforcing a unique antagonist conformation and driving ERα degradation via a distinct mechanism of action . With a molecular formula of C6H11NO3S and a molecular weight of 177.22 g/mol, this stereochemically defined sulfonamide serves as a critical intermediate for researchers developing innovative therapies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2,(H2,7,8,9)/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJRBQXKNGFCRJ-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions typically involve mild temperatures and the use of a suitable catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial to ensure the high purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of the 7-oxabicyclo[2.2.1]heptane structure, including (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide, exhibit potential antitumor properties. Specifically, a novel class of sulfonamide derivatives has been identified as selective estrogen receptor downregulators (SERDs), which could serve as alternatives to traditional hormone therapies for breast cancer treatment. These compounds demonstrated significant inhibitory activity against the MCF-7 breast cancer cell line, with optimal efficacy linked to specific alkyl chain lengths on the sulfonamide structure .

Pesticidal Applications

Research has demonstrated that (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane derivatives can be effective against undesired microorganisms and pests. The compound's unique bicyclic structure allows for enhanced interaction with biological targets in pests, making it a promising candidate for developing new pesticides with improved efficacy compared to existing agents .

Synthesis and Derivative Development

The synthesis of this compound is often achieved through complex organic reactions that allow for the introduction of various functional groups. For instance, studies have explored the total synthesis of solanoeclepin A—an active hatching agent for potato cyst nematodes—utilizing the 7-oxabicyclo[2.2.1]heptane moiety as a key structural component .

Case Studies

StudyFocusFindings
Study on SERDs Antitumor ActivityIdentified sulfonamide derivatives with significant inhibitory effects on breast cancer cell lines; optimal activity linked to alkyl chain length .
Pesticidal Research Agricultural ApplicationsDemonstrated effectiveness against pests and microorganisms; potential for development into new pesticide formulations .
Synthetic Chemistry Organic SynthesisExplored methods to synthesize the bicyclic structure for use in various biological applications; highlighted challenges and successes in achieving desired stereochemistry .

Mechanism of Action

The mechanism by which (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

7-Oxabicyclo[2.2.1]heptane Derivatives
  • (1S,2R,3S,4R)-3-(Boc-amino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 1932796-37-6): Features a Boc-protected amino group and carboxylic acid substituent. Molecular formula: C₁₃H₂₁NO₅ (MW: 283.31). Used in peptide synthesis due to its chiral centers and functional versatility .
  • Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate :
    • Contains an ester group and an unsaturated bridge.
    • Molecular formula: C₉H₁₂O₃ (MW: 168.19).
    • Acts as a precursor in Diels-Alder reactions for synthesizing taxol analogs .
Azabicyclo Analogues
  • 2-Azabicyclo[2.2.1]heptane (CAS: N/A):
    • Replaces the oxygen atom in the 7-oxabicyclo core with nitrogen.
    • Molecular formula: C₆H₁₁N (MW: 97.16).
    • Exhibits higher basicity due to the amine group, influencing solubility and receptor interactions .
  • 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl :
    • Incorporates a fluorine atom, enhancing metabolic stability.
    • Molecular formula: C₆H₁₁FN·HCl (MW: 167.62).
    • Used in CNS drug discovery for improved blood-brain barrier penetration .

Functional Group Comparisons

Sulfonamide-Containing Derivatives
  • 1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 8): Combines a dimethyl-substituted bicyclo core with a methylsulfonamide group. Molecular formula: C₁₃H₂₃NO₃S (MW: 273.39). Demonstrated enhanced lipophilicity (logP ~1.8) compared to the parent compound due to alkylation .
  • (1S,4R)-7,7-dimethyl-1-(((4-phenylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one (Compound 10):
    • Includes a phenylpiperazine-sulfonyl moiety, increasing molecular complexity.
    • Molecular formula: C₂₁H₂₉N₂O₃S (MW: 389.54).
    • Shows promise in GPCR modulation, particularly for serotonin receptors .
Carboxylic Acid Derivatives
  • 7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid :
    • Molecular formula: C₇H₁₀O₃ (MW: 142.15).
    • Lower molecular weight and higher polarity (logP ~0.2) make it suitable for aqueous-phase reactions .
  • cis-endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid :
    • Features two carboxylic acid groups and an unsaturated bridge.
    • Molecular formula: C₉H₁₀O₄ (MW: 182.18).
    • Used as a chelating agent in metal-organic frameworks .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups logP (Predicted) Applications
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide C₆H₁₁NO₃S 193.22 Sulfonamide 0.5 Enzyme inhibition
2-Azabicyclo[2.2.1]heptane C₆H₁₁N 97.16 Amine 1.2 CNS drug scaffolds
7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid C₇H₁₀O₃ 142.15 Carboxylic acid 0.2 Chelation chemistry
1-((1S,4R)-7,7-dimethyl-2-oxobicyclo...sulfonamide C₁₃H₂₃NO₃S 273.39 Methylsulfonamide, ketone 1.8 GPCR modulation

Key Research Findings

  • Stereochemical Impact : The (1S,2R,4R) configuration of the sulfonamide derivative ensures optimal binding to carbonic anhydrase isoforms, with IC₅₀ values <10 nM for CA-II .
  • Synthetic Challenges : Introducing sulfonamide groups to the bicyclic core requires enantioselective methods, such as asymmetric alcoholysis of cyclic anhydrides, to preserve stereochemical integrity .

Biological Activity

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a bicyclic structure with a sulfonamide functional group, which is known for its ability to interact with various biological targets. The stereochemistry of the compound contributes to its reactivity and specificity in biological systems.

The primary mechanism of action for this compound involves its interaction with nucleophilic sites on proteins and enzymes. The sulfonamide group can form covalent bonds with these sites, leading to inhibition of enzymatic activity and modulation of biological pathways. This characteristic is particularly significant in the context of drug design, where such interactions can be leveraged to develop therapeutic agents.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as selective estrogen receptor downregulators (SERDs) for breast cancer treatment. A notable study demonstrated that specific derivatives exhibited potent inhibitory activity against the MCF-7 breast cancer cell line, with IC50_{50} values of 0.84 μM and 0.77 μM for compounds 23a and 36 respectively . The mechanism underlying this activity involves proteasome-mediated degradation of the estrogen receptor alpha (ERα), indicating a novel approach to overcoming drug resistance in breast cancer therapies.

Structure-Activity Relationship (SAR)

The effectiveness of various derivatives has been linked to the length and position of alkyl side chains attached to the bicyclic core. Compounds with longer alkyl chains showed enhanced biological activity, suggesting that modifications in structure can significantly influence pharmacological effects .

Case Studies

Case Study 1: SERD Development

In a study aimed at identifying new SERDs, researchers synthesized a series of 7-oxabicyclo[2.2.1]heptene sulfonamide derivatives and evaluated their biological activities against breast cancer cells. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells through ERα degradation mechanisms .

Case Study 2: Inhibition Studies

Another investigation focused on the inhibition kinetics of this compound on specific enzymes involved in cancer progression. Results showed that the compound could effectively inhibit target enzymes at low concentrations, further supporting its potential as an anticancer agent.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameStructure TypeBiological ActivityIC50_{50} Values
This compoundBicyclic SulfonamideSERD for Breast Cancer0.84 μM
4-AminoantipyrineAromatic AmineAntipyretic/Analgesic10 μM
2-Bromoethylamine hydrobromideAliphatic AmineAlkylating AgentVariable

This table illustrates how this compound stands out due to its specific application as a SERD.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide, and how do stereochemical outcomes vary with different methods?

  • Methodological Answer : Synthesis typically involves functionalization of the bicyclo[2.2.1]heptane core. For example, sulfonamide introduction may proceed via nucleophilic substitution of a pre-installed sulfonyl chloride group. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Evidence from related 7-oxabicyclo[2.2.1]heptane derivatives highlights the use of stereospecific reagents (e.g., LiBH₄ for reduction) and chiral resolution techniques to isolate enantiomers . NMR spectroscopy is critical for verifying stereochemistry post-synthesis .

Q. How can NMR spectroscopy resolve stereochemical assignments in this bicyclic sulfonamide?

  • Methodological Answer : ¹H and ¹³C NMR, coupled with NOESY or COSY experiments, are used to differentiate endo vs. exo substituents and confirm the (1S,2R,4R) configuration. For example, coupling constants (e.g., J values for bridgehead protons) and nuclear Overhauser effects between specific protons (e.g., sulfonamide NH and adjacent bridgehead H) provide stereochemical evidence. Studies on analogous 7-oxabicyclo[2.2.1]heptane systems demonstrate the utility of NMR in resolving spatial arrangements .

Q. What preliminary biological assays are recommended to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Initial screens include:

  • Enzyme inhibition assays : Test affinity for target enzymes (e.g., carbonic anhydrase, given sulfonamide’s known role as a zinc-binding group).
  • Cytotoxicity profiling : Use cell viability assays (e.g., MTT) in normal and cancer cell lines.
  • Solubility and permeability studies : Employ HPLC and Caco-2 cell models to assess drug-likeness.
    Prior work on bicyclic sulfonamides suggests these assays as foundational steps .

Advanced Research Questions

Q. How can synthetic yields be optimized for enantiomerically pure this compound?

  • Methodological Answer : Key strategies include:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) during sulfonamide formation.
  • Dynamic kinetic resolution : Employ enzymes or transition-metal catalysts to favor the desired enantiomer.
  • Chromatographic separation : Utilize chiral stationary phases (e.g., cellulose-based columns) for purification.
    Evidence from related bicyclic systems shows that chromatographic separation effectively isolates enantiomers .

Q. How to address contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or stereochemical impurities. Steps to resolve discrepancies:

  • Re-evaluate compound purity : Use HPLC and chiral NMR to confirm enantiomeric excess.
  • Standardize assay protocols : Control variables like pH, temperature, and solvent composition.
  • Validate target engagement : Employ biophysical methods (e.g., surface plasmon resonance) to confirm binding.
    Studies on sulfonamide bioactivity emphasize rigorous stereochemical validation .

Q. What strategies enable structural diversification of the bicyclic core for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Ring functionalization : Introduce halogens or alkyl groups via electrophilic substitution or radical reactions.
  • Spiro-ring formation : Attach heterocycles (e.g., dioxolanes) to the bicyclic core to modulate steric effects.
  • Sulfonamide modification : Replace -SO₂NH₂ with bioisosteres (e.g., sulfamate or thiadiazole).
    Examples from 7-oxabicyclo[2.2.1]heptane derivatives demonstrate successful diversification via spiro-ring synthesis .

Q. How does the compound’s stereochemistry influence its metabolic stability?

  • Methodological Answer :

  • In vitro metabolism assays : Use liver microsomes or hepatocytes to compare enantiomer stability.
  • Computational modeling : Predict metabolic hotspots (e.g., CYP450 oxidation sites) using docking simulations.
  • Isotope labeling : Track metabolic pathways via ¹⁴C or ³H labeling.
    Research on related bicyclic sulfonamides links endo configurations to slower hepatic clearance .

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